2,3-Dimethylbutan-1-ol

Catalog No.
S1518610
CAS No.
19550-30-2
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylbutan-1-ol

CAS Number

19550-30-2

Product Name

2,3-Dimethylbutan-1-ol

IUPAC Name

2,3-dimethylbutan-1-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3

InChI Key

SXSWMAUXEHKFGX-UHFFFAOYSA-N

SMILES

CC(C)C(C)CO

Synonyms

2,3-dimethylbutan-1-ol

Canonical SMILES

CC(C)C(C)CO

Here are some areas of scientific research where 2,3-dimethylbutan-1-ol is used:

  • Organic synthesis: As a chiral alcohol, 2,3-dimethylbutan-1-ol can be used as a starting material or intermediate in the synthesis of other chiral compounds. These compounds can be used in various applications, such as pharmaceuticals, agrochemicals, and fragrances. Source: "Organic Synthesis" by Michael Clayden, et al.:
  • Solvent: 2,3-Dimethylbutan-1-ol can be used as a solvent in some scientific research applications. It is a relatively non-polar solvent, which means it can dissolve other non-polar compounds. However, it is important to note that 2,3-dimethylbutan-1-ol is flammable and should be handled with care. Source: "Science of Synthesis" by Georg Thieme Verlag:
  • Studies of chiral recognition: Due to its chirality, 2,3-dimethylbutan-1-ol can be used in scientific studies of how molecules interact with other chiral molecules. This research can help scientists develop new drugs and other chiral materials. [Source: "Chirality in Drug Design and Development" by Manfred Braun ()

2,3-Dimethylbutan-1-ol is a branched-chain alcohol with the molecular formula C6H14OC_6H_{14}O. It features a hydroxyl group (-OH) attached to the first carbon of a six-carbon chain that has two methyl groups on the second and third carbons. This compound is characterized by its chiral nature, as it exists in two enantiomeric forms, which can exhibit different biological activities and chemical reactivities. Its structure allows for unique interactions in various chemical and biological contexts, making it a subject of interest in both synthetic chemistry and pharmacology .

Due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Flavoring Agent: It may also find applications in the food industry as a flavoring agent due to its pleasant odor profile .
  • The biological activity of 2,3-dimethylbutan-1-ol is primarily linked to its interaction with specific receptors in the body. Notably, it has been shown to interact with the adenosine A1 receptor, which plays a significant role in neurotransmission. This interaction can lead to a reduction in glutamate release, affecting excitatory neurotransmission in the brain. Such properties make it a candidate for further research in neuropharmacology and potential therapeutic applications .

    Synthesis of 2,3-dimethylbutan-1-ol can be achieved through various methods:

    • Reduction of Ketones: One common method involves reducing (2R)-2,3-dimethylbutan-2-one using sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.
    • Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation of the corresponding ketone using palladium on carbon under high pressure and temperature is employed to ensure high yield and purity.
    • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where appropriate precursors are used .

    Studies on the interactions of 2,3-dimethylbutan-1-ol with biological systems have revealed its potential effects on neurotransmitter release and synaptic activity. Its modulation of the adenosine A1 receptor suggests that it could influence pathways related to pain perception, sleep regulation, and neuroprotection. Further research is needed to fully understand its pharmacodynamics and therapeutic potential.

    Several compounds share structural similarities with 2,3-dimethylbutan-1-ol:

    Compound NameStructural FeaturesUnique Aspects
    (2S)-2,3-Dimethylbutan-1-olEnantiomer differing in spatial arrangementExhibits different biological activity compared to (2R)-isomer
    2,3-Dimethylbutan-2-olHydroxyl group on the second carbonStructural isomer with distinct reactivity
    2,3-DimethylbutaneFully reduced form without hydroxyl groupLacks alcohol functionality; more hydrophobic

    The uniqueness of 2,3-dimethylbutan-1-ol lies in its chiral nature and specific three-dimensional arrangement, which allows for selective interactions within biological systems and distinguishes it from its structural isomers and other similar compounds .

    XLogP3

    1.7

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    Dates

    Modify: 2023-08-15

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